molecular formula C8H4BrF3N2 B1288691 5-Bromo-3-(trifluoromethyl)-1H-indazole CAS No. 57631-11-5

5-Bromo-3-(trifluoromethyl)-1H-indazole

Cat. No. B1288691
CAS RN: 57631-11-5
M. Wt: 265.03 g/mol
InChI Key: DSAREEUXBAIGHA-UHFFFAOYSA-N
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Description

“5-Bromo-3-(trifluoromethyl)-1H-indazole” is a chemical compound that belongs to the class of organic compounds known as indazoles . Indazoles are compounds containing an indazole, which is a bicyclic heterocycle made up of a benzene fused to a pyrazole.


Synthesis Analysis

The synthesis of similar compounds often involves the use of iodobromopyridine, with iodide displacement occurring with in situ generated (trifluoromethyl)copper .


Molecular Structure Analysis

The molecular structure of similar compounds shows that they contain a pyridine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The bromo and trifluoromethyl groups are attached to this ring.


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the use of fluorine. The unique physicochemical properties of fluorine, which is the next smallest atom after hydrogen but the atom with the largest electronegativity, are thought to contribute to the biological activities of these compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds show that they have a molecular weight around 240-242 g/mol .

Scientific Research Applications

Structural Analysis

5-Bromo-3-(trifluoromethyl)-1H-indazole has been a subject of structural analysis using X-ray crystallography and magnetic resonance spectroscopy. It's identified as a 1H-tautomer and exhibits unique crystallization behaviors, forming helices of a three-fold screw axis in certain conditions. These structural features are crucial for understanding its chemical behavior and potential applications (Teichert et al., 2007).

Synthesis and Chemical Reactivity

5-Bromo-3-(trifluoromethyl)-1H-indazole has been studied in the context of its reactivity and selectivity in palladium-catalyzed cross-coupling reactions. These studies have led to the development of new functionalized indoles and indazoles, showcasing its versatility in organic synthesis (Witulski et al., 2005).

Potential for Inhibiting Biological Pathways

Research into 3,5,7-trisubstituted 1H-indazoles, which can be synthesized from 5-Bromo-3-(trifluoromethyl)-1H-indazole, has shown promising results in inhibiting IKK2, a kinase involved in inflammation and immune responses (Lin et al., 2008).

Antifungal Activities

Some derivatives of 5-Bromo-3-(trifluoromethyl)-1H-indazole have been identified as potential antifungal agents. For instance, a specific analog with a 5-bromo substitution demonstrated significant activity against Candida and Aspergillus species, showcasing its potential in antifungal therapies (Park et al., 2007).

Novel Derivatives and Their Applications

The ability to protect 5-bromoindazoles and subsequent reactions with amines has been explored to generate novel derivatives of indazoles. These new compounds have potential applications in various fields including pharmaceuticals (Slade et al., 2009).

Crystal Structure and Characterization

5-Bromo-3-(trifluoromethyl)-1H-indazole derivatives have been characterized through detailed spectroscopic techniques and X-ray diffraction studies. These studies provide insights into their molecular structure, which is essential for their application in various scientific fields (Anuradha et al., 2014).

Safety And Hazards

Safety data for similar compounds indicate that they can cause skin and eye irritation, and they may be harmful if swallowed or inhaled . Proper safety measures should be taken when handling these compounds.

Future Directions

Research into similar compounds is ongoing, with many novel applications expected to be discovered in the future . They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries .

properties

IUPAC Name

5-bromo-3-(trifluoromethyl)-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-4-1-2-6-5(3-4)7(14-13-6)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAREEUXBAIGHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70613267
Record name 5-Bromo-3-(trifluoromethyl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70613267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-(trifluoromethyl)-1H-indazole

CAS RN

57631-11-5
Record name 5-Bromo-3-(trifluoromethyl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70613267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GD Zhu, J Gong, VB Gandhi, K Woods, Y Luo… - Bioorganic & medicinal …, 2007 - Elsevier
Thr-211 is one of three different amino acid residues in the kinase domain of protein kinase B/Akt as compared to protein kinase A (PKA), a closely related analog in the same AGC …
Number of citations: 93 www.sciencedirect.com

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